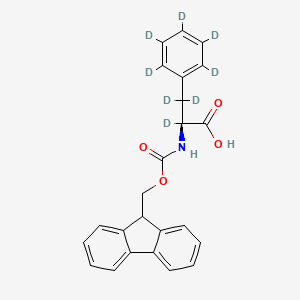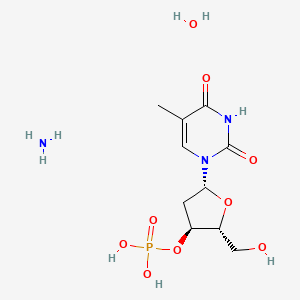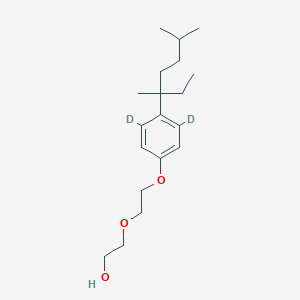
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate is an organic compound that belongs to the class of alkylphenol ethoxylates. These compounds are known for their surfactant properties and are widely used in various industrial applications. The presence of deuterium atoms (d2) in the phenol ring makes this compound particularly useful in analytical chemistry, especially in studies involving isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate typically involves the ethoxylation of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2. The reaction is carried out in the presence of a catalyst, usually a base such as potassium hydroxide, at elevated temperatures. The ethoxylation process involves the addition of ethylene oxide to the phenol compound, resulting in the formation of the diethoxylate derivative.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous feeding of ethylene oxide and the phenol compound into a reactor, with careful control of temperature and pressure to maintain the desired reaction conditions.
化学反応の分析
Types of Reactions
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alkylphenol.
Substitution: The ethoxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as acids or bases, depending on the nature of the substituent.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkylphenols.
Substitution: Various substituted phenol derivatives.
科学的研究の応用
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
作用機序
The mechanism of action of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes, where the compound helps to stabilize emulsions by reducing the interfacial tension between oil and water phases.
類似化合物との比較
Similar Compounds
- 4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate
- 4-(3,6-Dimethyl-3-heptyl)phenol diethoxylate
- 4-tert-Octylphenol diethoxylate
Uniqueness
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate is unique due to the presence of deuterium atoms in the phenol ring. This isotopic labeling makes it particularly useful in analytical studies, where it can be used as an internal standard or tracer. The compound’s surfactant properties also make it valuable in various industrial applications, where it can improve the efficiency of processes involving emulsification, dispersion, and solubilization.
特性
CAS番号 |
1173021-42-5 |
|---|---|
分子式 |
C19H32O3 |
分子量 |
310.5 g/mol |
IUPAC名 |
2-[2-[3,5-dideuterio-4-(3,6-dimethylheptan-3-yl)phenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C19H32O3/c1-5-19(4,11-10-16(2)3)17-6-8-18(9-7-17)22-15-14-21-13-12-20/h6-9,16,20H,5,10-15H2,1-4H3/i6D,7D |
InChIキー |
MXEUZASFOXCTSR-QFIQSOQBSA-N |
異性体SMILES |
[2H]C1=CC(=CC(=C1C(C)(CC)CCC(C)C)[2H])OCCOCCO |
正規SMILES |
CCC(C)(CCC(C)C)C1=CC=C(C=C1)OCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12057850.png)
![sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)




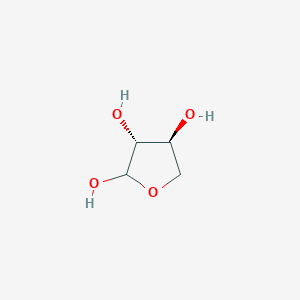


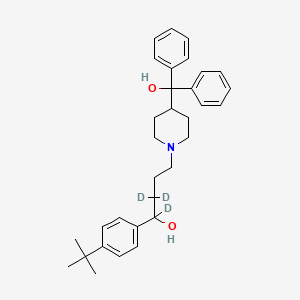
![D-[3-2H]Glucose](/img/structure/B12057919.png)
